molecular formula C27H25NO6 B14953504 N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B14953504
M. Wt: 459.5 g/mol
InChI Key: FMGGREQNGKLSAT-OAQYLSRUSA-N
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Description

N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features a combination of hydroxy, phenyl, methoxy, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromenyl and phenylpropanol intermediates.

    Formation of Chromenyl Intermediate: The chromenyl intermediate can be synthesized via the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a suitable phenol derivative under acidic conditions.

    Formation of Phenylpropanol Intermediate: The phenylpropanol intermediate is prepared by the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of the chromenyl intermediate with the phenylpropanol intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the phenyl and chromenyl groups can engage in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and biological activity.

Uniqueness

N-(1-Hydroxy-3-phenylpropan-2-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of both hydroxy and methoxy groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups with the chromenyl and phenyl moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C27H25NO6/c1-32-24-9-5-8-20-15-23(27(31)34-26(20)24)19-10-12-22(13-11-19)33-17-25(30)28-21(16-29)14-18-6-3-2-4-7-18/h2-13,15,21,29H,14,16-17H2,1H3,(H,28,30)/t21-/m1/s1

InChI Key

FMGGREQNGKLSAT-OAQYLSRUSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N[C@H](CC4=CC=CC=C4)CO

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)CO

Origin of Product

United States

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